![molecular formula C14H17Cl2NO2 B193288 (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid CAS No. 73027-06-2](/img/structure/B193288.png)

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid

Descripción general

Descripción

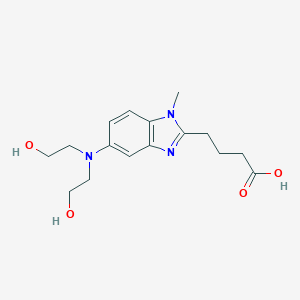

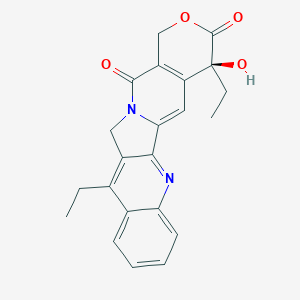

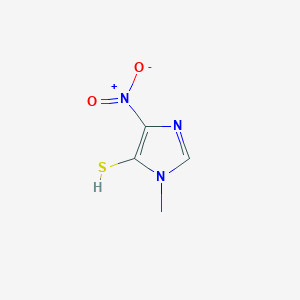

This compound contains a phenyl group (a benzene ring), a but-3-enoic acid group (a four-carbon chain with a double bond and a carboxylic acid group), and a bis(2-chloroethyl)amino group (two 2-chloroethyl groups attached to an amino group). The presence of these groups could give this compound interesting chemical properties, but without specific studies or data, it’s hard to say more.

Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a suitable phenyl compound with a bis(2-chloroethyl)amine, followed by the introduction of the but-3-enoic acid group. However, the exact synthetic route would depend on many factors, including the availability of starting materials and the desired yield and purity.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the double bond in the but-3-enoic acid group, and the bis(2-chloroethyl)amino group could result in interesting structural features, such as conjugation or steric effects.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the but-3-enoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The bis(2-chloroethyl)amino group could also be reactive, particularly towards nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it more soluble in polar solvents, while the phenyl ring could contribute to its solubility in nonpolar solvents.Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid has been utilized in the synthesis of donor-acceptor organic dyes for dye-sensitized solar cells. These dyes, such as Dye-O and Dye-S, have demonstrated power conversion efficiencies over 6% under simulated illumination, highlighting their potential in renewable energy applications (Robson et al., 2013).

Synthesis of Pro-Drugs

This compound has been synthesized as a potential pro-drug activated by bioreductive processes, exemplified by the N-oxide of the anti-cancer drug chlorambucil (Mann & Shervington, 1991).

Luminescent Molecular Crystals

Research has focused on the synthesis of highly stable luminescent molecular crystals using derivatives of this compound. These crystals exhibit stable photoluminescence at ambient conditions, making them significant for various optical applications (Zhestkij et al., 2021).

Analogues of GABA

Studies have synthesized (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids as unsaturated baclofen derivatives from 4-chloroacetophenone, showcasing its relevance in the development of GABA analogues (Allan & Tran, 1981).

Inhibitory Studies Against Strains

Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid derived from this compound have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains. These studies highlight the compound's potential in creating effective inhibitors (ur-Rehman et al., 2012).

Safety And Hazards

As with any chemical compound, handling “(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid” would require appropriate safety precautions. In particular, compounds containing bis(2-chloroethyl)amino groups can be hazardous due to their potential reactivity.

Direcciones Futuras

Further studies would be needed to fully understand the properties and potential applications of this compound. These could include synthetic studies to optimize its preparation, physical and chemical studies to characterize its properties, and biological studies to investigate its activity.

Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific studies or data would be needed. Always follow safety guidelines when handling chemical compounds. If you have any other questions or need further information, feel free to ask!

Propiedades

IUPAC Name |

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOQTPQOIMSYSF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CC(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid | |

CAS RN |

73027-06-2 | |

| Record name | 3,4-Dehydrochlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073027062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)